![molecular formula C12H9N3O B14645939 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a hydroxy group at the fourth position and a phenyl group at the first position further defines its chemical identity
Méthodes De Préparation
The synthesis of 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the Friedländer condensation, which involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism by which 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell cycle progression . This interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the hydroxy and phenyl groups, resulting in different chemical properties and biological activities.
4-Aryl-3-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine: Contains an additional aryl group, which can enhance its biological activity and specificity.
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(11)8-14-15(12)9-4-2-1-3-5-9/h1-8H,(H,13,16) |
Clé InChI |
JZKIKDHAPCUKCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
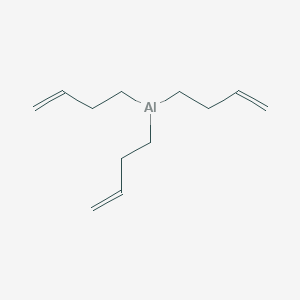

![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
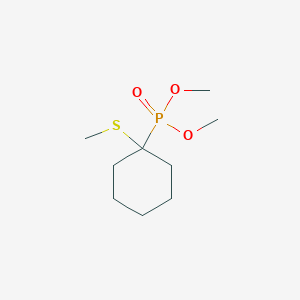
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

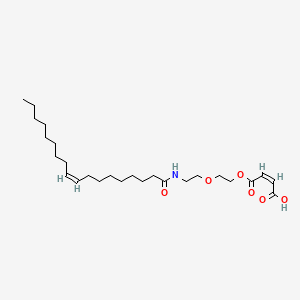
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
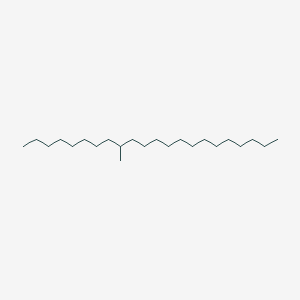


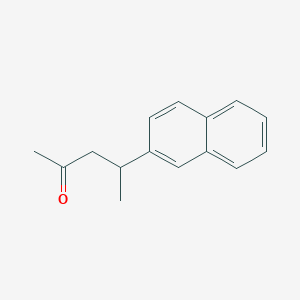
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
